An In-depth Technical Guide to the Mechanism of Action of Anabasine Hydrochloride on Nicotinic Acetylcholine Receptors
An In-depth Technical Guide to the Mechanism of Action of Anabasine Hydrochloride on Nicotinic Acetylcholine Receptors
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the mechanism of action of anabasine hydrochloride on nAChRs, detailing its binding characteristics, functional activity, subtype selectivity, and the downstream signaling consequences of its interaction with these critical ligand-gated ion channels. We will explore the molecular intricacies of anabasine's engagement with the nAChR binding pocket, present its varied pharmacological profile across different receptor subtypes, and outline the state-of-the-art methodologies used to elucidate these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on the cholinergic system and the discovery of novel nicotinic ligands.
Introduction to Anabasine and Nicotinic Acetylcholine Receptors
Anabasine is a naturally occurring alkaloid that has garnered significant interest for its pharmacological effects on the central and peripheral nervous systems.[1] Its primary molecular targets are the nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels that mediate fast synaptic transmission.[2] nAChRs are pentameric structures composed of various combinations of α and β subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. The most abundant and well-characterized subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[3]
The interaction of ligands like anabasine with nAChRs can elicit a range of functional responses, from full agonism to partial agonism and antagonism, depending on the receptor subtype and the specific chemical properties of the ligand. Understanding these nuanced interactions is crucial for the development of selective nAChR modulators for therapeutic applications in a variety of neurological and psychiatric disorders.
Molecular Interaction of Anabasine with the nAChR Binding Site
The binding of anabasine to the orthosteric site of nAChRs, located at the interface between subunits, is a complex interplay of non-covalent interactions. The cationic head of the anabasine molecule, typically the protonated piperidine nitrogen, is crucial for its activity. This positively charged group engages in a cation-π interaction with the electron-rich aromatic face of a conserved tryptophan residue (TrpB) within the binding pocket.[4][5] This interaction is a near-universal feature of agonist binding to nAChRs and serves as a primary anchor for the ligand.[5]
In addition to the cation-π interaction, hydrogen bonding plays a significant role in stabilizing the anabasine-receptor complex. The pyridine nitrogen of anabasine can act as a hydrogen bond acceptor, interacting with a backbone NH group on the complementary subunit of the receptor.[6] The precise orientation and strength of these bonds contribute to the ligand's affinity and efficacy.
Molecular docking studies have further illuminated the binding pose of anabasine and its analogs within the nAChR binding pocket. These models highlight the importance of hydrophobic interactions and the potential for additional hydrogen bonds with other residues in the binding loops (A-F), which collectively define the receptor's affinity and selectivity for different ligands.[7]
Pharmacological Profile: Subtype Selectivity and Functional Activity
Anabasine exhibits a distinct pharmacological profile characterized by its differential affinity and efficacy at various nAChR subtypes. This selectivity is a key aspect of its mechanism of action and dictates its physiological effects.
Binding Affinity and Functional Potency
Anabasine's interaction with nAChRs is subtype-dependent, with a notable preference for the α7 subtype over the α4β2 subtype.[1] The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of anabasine at key nAChR subtypes.
| nAChR Subtype | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Functional Effect | Reference |
| α7 | Rat | 0.058 µM | - | Full Agonist | [8] |
| α4β2 | Rat | 0.26 µM | 0.9 µM (EC50) | Partial Agonist (7% of nicotine's max activation) | [3][8] |
| Muscle-type | Fish | 7.2 µM | 0.7 µM (EC50, human fetal muscle) | Full Agonist | [8] |
| α3β4 | - | - | - | Agonist activity | [1][9] |
| α6β2 | - | Lower affinity than anatabine | - | - | [1] |
Qualitative data suggests activity at these subtypes, but precise quantitative values for anabasine are not consistently reported.
Functional Consequences of Subtype Selectivity
The differential activity of anabasine at α7 and α4β2 receptors has significant functional implications:
-
α7 nAChRs (Full Agonist): As a full agonist at α7 nAChRs, anabasine can potently stimulate these receptors, leading to the opening of their associated ion channels.[1] α7 nAChRs are highly permeable to calcium ions (Ca2+), and their activation by anabasine triggers a significant influx of Ca2+, initiating a cascade of downstream signaling events.[10] This property is thought to underlie some of anabasine's potential cognitive-enhancing and neuroprotective effects.[1][11]
-
α4β2 nAChRs (Partial Agonist): In contrast, anabasine acts as a partial agonist at α4β2 nAChRs, meaning it binds to the receptor but elicits a submaximal response compared to a full agonist like nicotine.[1][3] This partial agonism has a dual effect: it provides a moderate level of receptor stimulation while also competing with and blocking the binding of full agonists like nicotine.[12] This mechanism is particularly relevant in the context of nicotine addiction, where partial agonists can reduce withdrawal symptoms and the rewarding effects of nicotine.[12]
Downstream Signaling Pathways
The activation of nAChRs by anabasine initiates a series of intracellular signaling events that extend beyond the initial ion flux. The specific pathways engaged are largely dependent on the receptor subtype involved.
α7 nAChR-Mediated Signaling
The high calcium permeability of α7 nAChRs makes them potent initiators of calcium-dependent signaling cascades. Anabasine-induced activation of α7 nAChRs leads to:
-
Direct Calcium Influx: The primary event is the influx of Ca2+ through the open channel pore.
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The initial depolarization caused by cation influx can activate nearby VGCCs, leading to a further increase in intracellular calcium.
-
Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ can trigger the release of calcium from internal stores, such as the endoplasmic reticulum, via ryanodine receptors and IP3 receptors.
This surge in intracellular calcium activates a host of downstream effectors, including protein kinases and transcription factors, which can modulate gene expression and cellular function. Key pathways activated by α7 nAChR stimulation include:
-
JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects of α7 nAChR activation.
-
PI3K/Akt Pathway: This pathway is involved in cell survival and neuroprotection.
α4β2 nAChR-Mediated Neurotransmitter Release
The partial agonism of anabasine at α4β2 nAChRs results in a more modest and sustained depolarization compared to full agonists. These receptors are strategically located on presynaptic terminals and play a crucial role in modulating the release of various neurotransmitters.[2] Anabasine's interaction with α4β2 nAChRs can lead to a moderate increase in the release of dopamine in reward-related brain regions, which may contribute to its abuse potential, although to a lesser extent than nicotine.[10][12] The competitive nature of its binding at these receptors can also attenuate the dopamine release induced by subsequent nicotine exposure.[12]
Experimental Methodologies for Characterizing Anabasine-nAChR Interactions
The elucidation of anabasine's mechanism of action relies on a combination of in vitro techniques that allow for the precise measurement of its binding and functional properties.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor subtype. In a competitive binding assay, unlabeled anabasine is used to displace a radiolabeled ligand with known affinity for the target nAChR.
Step-by-Step Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Harvest cells expressing the nAChR subtype of interest or dissect brain tissue rich in the target receptor.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of anabasine hydrochloride.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known unlabeled ligand like nicotine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each anabasine concentration.
-
Plot the specific binding against the logarithm of the anabasine concentration to generate a competition curve and determine the IC50 (the concentration of anabasine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful electrophysiological technique used to measure the ion currents flowing through nAChRs expressed in large cells, such as Xenopus laevis oocytes.[13][14] This method allows for the characterization of a ligand's functional properties, including its efficacy (agonist, partial agonist, or antagonist) and potency (EC50).[13][14]
Step-by-Step Protocol for TEVC Recording:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Microinject the oocytes with cRNA encoding the desired nAChR subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrode Preparation:
-
Pull glass microelectrodes to a resistance of 0.5-5 MΩ.
-
Fill the electrodes with a conducting solution, typically 3 M KCl.
-
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.
-
Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a fixed value (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply anabasine hydrochloride at various concentrations to the oocyte via the perfusion system.
-
Record the resulting inward currents, which represent the flow of ions through the activated nAChRs.
-
Wash out the anabasine between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak current amplitude at each anabasine concentration.
-
Plot the normalized current response against the logarithm of the anabasine concentration to generate a dose-response curve.
-
Fit the curve with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient (a measure of cooperativity).
-
Conclusion
Anabasine hydrochloride presents a fascinating and complex mechanism of action at nicotinic acetylcholine receptors. Its profile as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs distinguishes it from other nicotinic ligands like nicotine. This dual activity, leading to potent calcium signaling via α7 receptors and modulation of dopamine release through α4β2 receptors, underscores its potential as both a valuable research tool and a lead compound for the development of novel therapeutics. The in-depth understanding of its molecular interactions and functional consequences, as detailed in this guide, is paramount for harnessing its therapeutic potential while mitigating its toxicological risks. Further research into its activity across a broader range of nAChR subtypes and the elucidation of the precise structural determinants of its subtype selectivity will continue to be critical areas of investigation.
References
- Kem, W. R., Soti, F., Wildeboer, K., Le-Sarge, C., & Du-Voisin, R. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979–992. [https://pubmed.ncbi.nlm.nih.gov/9399967/]
- Levin, E. D., Hao, I., Burke, D. A., & Rezvani, A. H. (2014). Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. Neurotoxicology and teratology, 45, 1–8. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167935/]
- Mastropaolo, J., Rosse, R. B., & Deutsch, S. I. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural brain research, 153(2), 419–422. [https://pubmed.ncbi.nlm.nih.gov/15265600/]
- Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79–89. [https://pubmed.ncbi.nlm.nih.gov/23529415/]
- Dougherty, D. A. (2008). Cation-π interactions in neurobiology and pharmacology. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(46), 11865–11869. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2679420/]
- Toll, L., Zaveri, N. T., Polgar, W. E., Jiang, F., Khroyan, T. V., Zhou, Y., Xie, X. S., & Winger, G. (2012). Novel α3β4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 55(1), 291–301. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3258352/]
- Clemens, K. J., Caine, S. B., trolling, D., & Taylor, S. (2009). Effects of the minor tobacco alkaloids nornicotine, anabasine, and anatabine on intracranial self-stimulation in rats. Experimental and clinical psychopharmacology, 17(2), 99–107.
- Harris, A. C., Pentel, P. R., & LeSage, M. G. (2015). Effects of nicotine and minor tobacco alkaloids on intracranial-self-stimulation in rats. Drug and alcohol dependence, 153, 359–363. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4567301/]
- Rau, A. R., & Kabbani, N. (2023). α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling. PloS one, 18(7), e0288929. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0288929]
- Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptors and the regulation of neuronal signalling. Trends in pharmacological sciences, 25(6), 317–324.
- Wonnacott, S., Sidhpura, N., & Balfour, D. J. (2005). Nicotine: from molecular mechanisms to behaviour. Current opinion in pharmacology, 5(1), 53–59.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
- Stuhmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in enzymology, 293, 280–300. [https://pubmed.ncbi.nlm.nih.gov/9711621/]
- Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. Methods in Molecular Biology, 998, 79-89. [https://www.researchgate.net/publication/236001258_Two-Electrode_Voltage_Clamp]
- Benowitz, N. L., Jacob, P., 3rd, & Herrera, B. (2006). Nicotine intake and dose response when smoking reduced-nicotine content cigarettes. Clinical pharmacology and therapeutics, 80(6), 703–714.
- Santis, G., Okura, Y., Hirata, K., Ishiuchi, S. I., Fujii, M., & Xantheas, S. S. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The journal of physical chemistry. B, 128(19), 4501–4513. [https://pubmed.ncbi.nlm.nih.gov/38696590/]
- Wikipedia. (2024). Anabasine. [https://en.wikipedia.org/wiki/Anabasine]
- Tocris Bioscience. (+)-Anabasine hydrochloride. [https://www.tocris.com/products/anabasine-hydrochloride_1971]
- BenchChem. Application Notes and Protocols: Radioligand Binding Assay for N-methyl-anabasine at Nicotinic Acetylcholine Receptors. [https://www.benchchem.
- Cashin, A. L., Petersson, E. J., Lester, H. A., & Dougherty, D. A. (2005). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(46), 10815–10821. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6725848/]
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
- Kem, W. R. (2000). The brain alpha7 nicotinic receptor. Current drug targets. CNS & neurological disorders, 1(4), 389–400.
- Gotti, C., Moretti, M., Gaimarri, A., Zanardi, A., Clementi, F., & Zoli, M. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 323(1), 323–333. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2749842/]
- Zwart, R., & Vijverberg, H. P. (2000). Potentiation and inhibition of neuronal nicotinic receptors by physostigmine. European journal of pharmacology, 393(1-3), 133–142.
- Alkondon, M., & Albuquerque, E. X. (2004). The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex. Progress in brain research, 145, 109–120.
- Deutsch, S. I., Rosse, R. B., & Mastropaolo, J. (2004). Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia. Behavioural brain research, 153(2), 419–422. [https://pubmed.ncbi.nlm.nih.gov/15265600/]
- Jackson, K. J., Marks, M. J., Vann, R. E., Chen, X., Gamage, T. F., & Damaj, M. I. (2010). Role of α5 nicotinic acetylcholine receptors in pharmacological and behavioral effects of nicotine in mice. The Journal of pharmacology and experimental therapeutics, 334(1), 137–146.
- Bagdas, D., Muldoon, P. P., Zhu, A. Z., Tyndale, R. F., & Damaj, M. I. (2016). α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators) as therapeutic prospects for pain. British journal of pharmacology, 173(17), 2585–2598. [https://pubmed.ncbi.nlm.nih.gov/24032486/]
- Xiao, Y., Fan, H., Musachio, J. L., & Kellar, K. J. (2006). Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects. The Journal of pharmacology and experimental therapeutics, 319(3), 1369–1376. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2672901/]
- Zhong, W., Gallivan, J. P., Zhang, Y., Li, L., Lester, H. A., & Dougherty, D. A. (1998). From ab initio quantum mechanics to molecular neurobiology: a cation-pi binding site in the nicotinic receptor. Proceedings of the National Academy of Sciences of the United States of America, 95(21), 12088–12093. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC22792/]
- Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). Nicotine binding to brain receptors requires a strong cation-π interaction.
- Jacob, P., 3rd, Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Specific detection of anabasine, nicotine, and nicotine metabolites in urine by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(3-4), 349–356. [https://pubmed.ncbi.nlm.nih.gov/21195689/]
- Gotti, C., Clementi, F., Fornari, A., Gaimarri, A., Guiducci, S., Manfredi, I., Moretti, M., Pedrazzi, P., Pucci, L., & Zoli, M. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of Pharmacology and Experimental Therapeutics, 330(1), 267–277.
- Fagerström, K. (2012). Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation. Journal of smoking cessation, 7(1), 1–3. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3369939/]
- Parker, M. J., Beck, A., Luetje, C. W., & Gallagher, M. J. (1998). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. Molecular pharmacology, 54(6), 1132–1139. [https://pubmed.ncbi.nlm.nih.gov/9855644/]
- Zaveri, N. T., Jiang, F., Olsen, C., Polgar, W. E., & Toll, L. (2007). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 50(14), 3295–3308. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2532587/]
- Harvey, S. C., & Luetje, C. W. (1996). Determinants of Competitive Antagonist Sensitivity on Neuronal Nicotinic Receptor β Subunits. The Journal of neuroscience : the official journal of the Society for Neuroscience, 16(12), 3798–3806. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6578682/]
- Rostron, B. L., Chang, C. M., van Bemmel, D. M., Xia, B., & Blount, B. C. (2017). Anabasine and Anatabine Exposure Attributable to Cigarette Smoking: National Health and Nutrition Examination Survey (NHANES) 2013–2014. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 19(9), 1119–1124. [https://www.researchgate.
Sources
- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work? [synapse.patsnap.com]
- 3. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors [authors.library.caltech.edu]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anabasine, a selective nicotinic acetylcholine receptor agonist, antagonizes MK-801-elicited mouse popping behavior, an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
